![molecular formula C20H27N5O4S B2499033 Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1448037-76-0](/img/structure/B2499033.png)
Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing 1,3,4-oxadiazole, among other nuclei, starting from ethyl piperazine-1-carboxylate. The study investigated the antimicrobial, antilipase, and antiurease activities of these compounds, revealing that some exhibited moderate to good antimicrobial activities against tested microorganisms, with specific compounds displaying antiurease and antilipase activities. This suggests potential applications in developing antimicrobial agents and in studying enzyme inhibition mechanisms relevant to therapeutic targets (Başoğlu et al., 2013).
Synthesis and Characterization for Anticancer Evaluation
Another study by Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This research highlights the process of synthesizing these compounds and their subsequent testing to determine anticancer potential, with some compounds exhibiting promising results compared to a standard reference, doxorubicin. This indicates the significance of such compounds in the development of novel anticancer therapies (Rehman et al., 2018).
Antimicrobial Activity Screening
Khalid et al. (2016) synthesized N-substituted derivatives of a compound with a 1,3,4-oxadiazole core and evaluated their antimicrobial properties. The study revealed that these compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, pointing to their potential in antimicrobial drug development (Khalid et al., 2016).
Mycobacterium Tuberculosis GyrB Inhibitors
Research by Jeankumar et al. (2013) involved the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The synthesized compounds showed activity in various assays related to Mycobacterium tuberculosis, with specific compounds demonstrating promising inhibitory effects, highlighting potential applications in tuberculosis treatment (Jeankumar et al., 2013).
properties
IUPAC Name |
ethyl 4-[2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-2-28-20(27)25-10-8-24(9-11-25)17(26)13-23-6-3-15(4-7-23)18-21-22-19(29-18)16-5-12-30-14-16/h5,12,14-15H,2-4,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDZFPQFOVIABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.